1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .
Preparation Methods
The synthesis of 1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one typically involves the reaction of piperidine with appropriate alkylating agents under controlled conditions. Industrial production methods often employ catalytic hydrogenation, cyclization, and amination reactions to achieve high yields and purity .
Chemical Reactions Analysis
1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on enzyme systems or receptor sites, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one can be compared with other piperidine derivatives such as:
Piperine: Known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-[3-amino-4-(2-methylpropyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C11H22N2O/c1-8(2)6-10-4-5-13(9(3)14)7-11(10)12/h8,10-11H,4-7,12H2,1-3H3 |
InChI Key |
SFSFJXPCOMMNDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCN(CC1N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.